molecular formula C21H14ClF2N3OS B2490222 2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 954051-59-3

2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2490222
CAS RN: 954051-59-3
M. Wt: 429.87
InChI Key: XKEDZXCCFJEFID-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule involving various functional groups and structural features. It belongs to the class of acetamides and includes chlorophenyl, difluorobenzothiazol, and pyridinylmethyl groups.

Synthesis Analysis

The synthesis of compounds closely related to the title compound often involves the formation of acetamide linkages and the incorporation of aromatic and heteroaromatic moieties. For instance, compounds involving chlorophenyl and thiazole rings have been synthesized through reactions that involve C-H...O intermolecular interactions to form specific molecular chains (Saravanan et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds shows distinct orientations between aromatic rings and heterocyclic components. For example, in some compounds, aromatic planes are oriented at specific angles to each other, contributing to the compound's overall 3D structure and potentially its reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar molecules often include intermolecular interactions like hydrogen bonding and π-π interactions, which can influence the reactivity and potential applications of these compounds. For example, N,N-diphenylacetamide derivatives have been studied for their oxidation reactivity, yielding various products depending on the oxidant and reaction conditions (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of acetamide derivatives often depend on their molecular structure, particularly the orientation of different rings and substituents. Crystallography and spectroscopic methods are commonly used to determine these properties, providing insights into the compound's behavior under different conditions (Janardhan et al., 2014).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their functional groups and molecular framework. Studies on similar molecules have shown a variety of interactions, including hydrogen bonding and other non-covalent interactions, which play a significant role in determining their chemical behavior (Ismailova et al., 2014).

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research into benzothiazolinone acetamide analogs, including compounds similar to the one , has shown promising applications in the fields of photochemical and thermochemical modeling. These compounds demonstrate good light harvesting efficiency and free energy of electron injection, making them suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical activity has been explored, suggesting potential applications in optical devices. Molecular docking studies further indicate their binding interactions with biological targets like Cyclooxygenase 1 (COX1), suggesting potential biological relevance (Mary et al., 2020).

Structural Analysis

The structural analysis of related acetamide compounds has provided insights into their molecular geometry and intermolecular interactions. Studies reveal that these molecules adopt a 'V' shape, facilitating various types of hydrogen bonds and π interactions. This structural information is crucial for understanding the compounds' reactivity and potential applications in material science and molecular engineering (Boechat et al., 2011).

Oxidation Reactivity

Investigations into the oxidation reactivity of pyridinyl acetamides offer insights into synthetic routes for creating diverse molecular structures. The chemical oxidation of these compounds results in multiple products, indicating a broad reactivity profile that can be harnessed for synthesizing novel organic compounds with potential applications in medicinal chemistry and materials science (Pailloux et al., 2007).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3OS/c22-15-5-3-13(4-6-15)8-19(28)27(12-14-2-1-7-25-11-14)21-26-20-17(24)9-16(23)10-18(20)29-21/h1-7,9-11H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDZXCCFJEFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

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